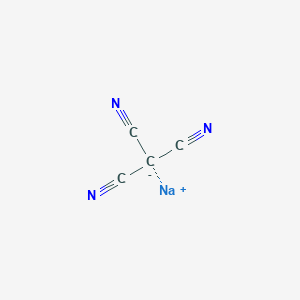Sodium tricyanomethanide
CAS No.: 36603-80-2
Cat. No.: VC2294777
Molecular Formula: C4N3Na
Molecular Weight: 113.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36603-80-2 |
|---|---|
| Molecular Formula | C4N3Na |
| Molecular Weight | 113.05 g/mol |
| IUPAC Name | sodium;methanetricarbonitrile |
| Standard InChI | InChI=1S/C4N3.Na/c5-1-4(2-6)3-7;/q-1;+1 |
| Standard InChI Key | LOYHZHALCDOXIK-UHFFFAOYSA-N |
| SMILES | C(#N)[C-](C#N)C#N.[Na+] |
| Canonical SMILES | C(#N)[C-](C#N)C#N.[Na+] |
Introduction
Chemical Identification and Properties
Sodium tricyanomethanide, with the chemical formula C4N3Na, is the sodium salt of tricyanomethane. It is also known by several alternative names including 2-cyanomalononitrile sodium salt and sodium;methanetricarbonitrile . The compound features a central carbon atom with three cyano (C≡N) groups attached, forming the tricyanomethanide anion, which is balanced by a sodium cation.
Physical and Chemical Characteristics
Sodium tricyanomethanide presents as a white to light yellow powder or crystalline solid with a molecular weight of 113.05 g/mol . It is typically available commercially at a purity exceeding 98%, making it suitable for precise chemical applications . The compound is characterized by its high stability and specific reactivity profile, particularly its nucleophilic character.
| Property | Value |
|---|---|
| CAS Number | 36603-80-2 |
| Molecular Formula | C4N3Na |
| Molecular Weight | 113.05 g/mol |
| Appearance | White to light yellow powder/crystalline solid |
| Typical Commercial Purity | >98% |
Structural Analysis
Crystal Structure
Recent research published in 2025 has confirmed the crystal structure of sodium tricyanomethanide through Rietveld refinement of X-ray powder diffraction data . According to these findings, the compound crystallizes in the triclinic space group P. Interestingly, while both sodium tricyanomethanide (Na[C(CN)3]) and potassium tricyanomethanide (K[C(CN)3]) crystallize in the same triclinic space group, their crystal packing arrangements likely differ due to the varying sizes of the sodium and potassium cations .
Spectroscopic Properties
Raman and IR spectroscopic analyses of sodium tricyanomethanide have been documented, showing spectra that align well with those of other tricyanomethanide compounds . These spectroscopic studies provide critical insights into the compound's molecular structure and bonding characteristics, contributing to the fundamental understanding of tricyanomethanide chemistry.
Synthesis and Purification
Synthetic Methods
Multiple methods have been developed for synthesizing sodium tricyanomethanide, with approaches varying based on desired purity and production scale. One documented synthesis pathway involves starting from malononitrile and chlorocyan, followed by appropriate processing to form the sodium salt.
Purification Process
Achieving high purity sodium tricyanomethanide typically requires multi-step purification. The crude product is first dried thoroughly and then dissolved in acetone for further purification. Through careful processing, the compound can be produced with purity up to 99.9% by weight, containing chloride content below 5 ppm.
Solution Preparation
For laboratory applications, precise solution preparation is essential. The table below provides guidance for preparing stock solutions of varying concentrations:
| Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 8.8456 mL | 44.2282 mL | 88.4564 mL |
| 5 mM | 1.7691 mL | 8.8456 mL | 17.6913 mL |
| 10 mM | 0.8846 mL | 4.4228 mL | 8.8456 mL |
Table: Stock solution preparation guidelines for sodium tricyanomethanide
Applications in Chemistry
Inorganic and Organometallic Chemistry
Sodium tricyanomethanide demonstrates applications in inorganic and organometallic chemistry due to its ability to interact with metal centers. This property opens possibilities for:
-
Metal complex formation
-
Coordination chemistry
-
Development of novel materials with specific properties
Ionic Liquid Research
Recent research has explored related tricyanomethanide compounds in ionic liquids. A 2025 study investigated thermodynamic and physicochemical properties of ionic liquids containing tricyanomethanide anions, such as 1-ethyl-3-methylimidazolium tricyanomethanide ([C1C2IM][TCM]) and 4-ethyl-4-methylmorpholinium tricyanomethanide ([C1C2MOR][TCM]) . These investigations suggest broader applications in advanced materials and chemical processes.
| Hazard Statement | Description | Category |
|---|---|---|
| H301 | Toxic if swallowed | Danger Acute toxicity, oral |
| H315 | Causes skin irritation | Warning Skin corrosion/irritation |
| H318 | Causes serious eye damage | Danger Serious eye damage/eye irritation |
Table: GHS Hazard Classification for Sodium tricyanomethanide
Recent Research Developments
Crystallographic Studies
The most recent research (2025) has focused on confirming and refining the crystal structure of sodium tricyanomethanide through advanced X-ray powder diffraction techniques . This research provides valuable information about the compound's structural arrangement in solid state, which influences its physical properties and reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume